molecular formula C24H12Cl4N2O2 B11541968 2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11541968
M. Wt: 502.2 g/mol
InChI Key: AJVNWQZQVDLPLJ-UHFFFAOYSA-N
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Description

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes benzoxazole and furan rings substituted with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and furan intermediates, which are then coupled through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For instance, it could inhibit the activity of certain enzymes, leading to the accumulation of substrates or depletion of products, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of benzoxazole and furan rings with dichlorophenyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H12Cl4N2O2

Molecular Weight

502.2 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3,4-dichlorophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H12Cl4N2O2/c25-14-2-6-18(26)17(10-14)24-30-21-11-15(3-7-23(21)32-24)29-12-16-4-8-22(31-16)13-1-5-19(27)20(28)9-13/h1-12H

InChI Key

AJVNWQZQVDLPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Cl)Cl)Cl)Cl

Origin of Product

United States

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